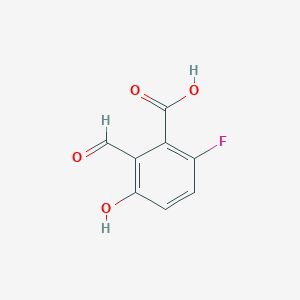

6-Fluoro-2-formyl-3-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-formyl-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-5-1-2-6(11)4(3-10)7(5)8(12)13/h1-3,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOZRVYJZHJLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 2 Formyl 3 Hydroxybenzoic Acid and Analogous Structures

Strategies for Regioselective Functionalization of Benzoic Acid Scaffolds

The regioselective functionalization of benzoic acid is a cornerstone for the synthesis of complex aromatic molecules. The directing effects of the carboxylic acid group, along with other substituents, govern the position of incoming electrophiles or nucleophiles. While the carboxyl group is a meta-director for electrophilic aromatic substitution, ortho-functionalization can be achieved through directed ortho-metalation strategies. researchgate.netnih.govrsc.org

Introduction of Fluorine via Specific Reaction Pathways

The incorporation of fluorine into an aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. Several methods exist for the introduction of fluorine, with the choice of reagent and reaction conditions being critical for success.

One notable method involves electrophilic fluorination. Reagents such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor® can be employed to introduce a fluorine atom onto an activated aromatic ring. The regioselectivity of this reaction is dictated by the existing substituents on the benzoic acid derivative.

Another approach is the use of tetrafluoroborate (B81430) salts, such as NF4BF4, in an electrophilic substitution reaction. google.comdtic.mildtic.mil This method can substitute hydrogen atoms with fluorine on various aromatic compounds. Additionally, acetyl hypofluorite (B1221730) has been demonstrated as a reagent for the electrophilic fluorination of activated aromatic rings. acs.org

The Balz-Schiemann reaction provides a classical method for introducing fluorine, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt. This multi-step process begins with the nitration of the aromatic ring, followed by reduction to an amine, diazotization, and finally, displacement with fluoride (B91410).

Table 1: Comparison of Fluorination Methods

| Method | Reagent(s) | General Applicability | Key Considerations |

|---|---|---|---|

| Electrophilic Fluorination | NFSI, Selectfluor® | Effective for activated aromatic rings. | Regioselectivity is influenced by existing substituents. |

| Electrophilic Substitution with NF4+ Salts | NF4BF4 in HF | Can introduce multiple fluorine atoms. google.comdtic.mil | Requires handling of hazardous reagents like hydrogen fluoride. |

| Balz-Schiemann Reaction | 1. Nitrating agent 2. Reducing agent 3. NaNO2, HBF4 4. Heat | A versatile, though multi-step, approach. | The stability of the diazonium salt is crucial. |

Formyl Group Incorporation Techniques

The introduction of a formyl group (–CHO) onto an aromatic ring, or formylation, is a fundamental transformation in organic synthesis. Several named reactions are available for this purpose, with their applicability depending on the substrate's reactivity.

For activated aromatic systems, such as phenols or their ethers, the Vilsmeier-Haack reaction is a powerful tool. This reaction utilizes a phosphoryl chloride and a disubstituted formamide, typically dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the electrophile.

The Gattermann reaction and its modifications provide another route to formylating aromatic compounds. The original Gattermann reaction uses hydrogen cyanide and hydrogen chloride, while the Gattermann-Koch reaction is suitable for simple aromatic hydrocarbons using carbon monoxide and hydrogen chloride under pressure with a catalyst.

Ortho-formylation of phenols can be achieved through the Reimer-Tiemann reaction, which employs chloroform (B151607) in a basic solution. Another method is the Duff reaction, which uses hexamethylenetetramine to formylate activated phenols.

For less activated substrates, or when specific regioselectivity is required, lithiation followed by quenching with an electrophilic formylating agent like DMF is a common strategy. This approach is often used in conjunction with directing groups to achieve ortho-functionalization.

Hydroxyl Group Introduction and Functional Group Interconversions

The introduction of a hydroxyl group (–OH) onto a benzoic acid scaffold can be accomplished through several synthetic strategies. One common method is the hydroxylation of an existing aromatic ring. For instance, iron-assisted hydroxylation of benzoic acids using hydrogen peroxide has been demonstrated to yield salicylic (B10762653) acid derivatives under mild conditions. rsc.orgbrandeis.edursc.org Palladium-catalyzed ortho-hydroxylation of benzoic acids using oxygen as the oxidant is another viable approach. researchgate.net

A more indirect but often more controllable method involves the conversion of other functional groups into a hydroxyl group. For example, a methoxy (B1213986) group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr3) or hydrobromic acid. chemicalbook.com This is a particularly useful strategy in multi-step syntheses where the hydroxyl group needs to be protected as a methyl ether during other transformations.

Furthermore, a decarboxylative hydroxylation of benzoic acids has been developed, offering a direct route to phenols from their corresponding carboxylic acids. nih.gov This method utilizes photoinduced ligand-to-metal charge transfer in copper carboxylates.

Multi-Step Synthesis Approaches for Polysubstituted Aromatic Systems

The synthesis of a molecule with multiple substituents like 6-fluoro-2-formyl-3-hydroxybenzoic acid invariably requires a multi-step approach. The order of the reactions is critical to ensure the desired regiochemistry and to avoid unwanted side reactions. The directing effects of the substituents must be carefully considered at each step.

Sequential Reaction Sequences (e.g., methoxylation, reduction, bromination, cyanogenation, hydrolysis)

A plausible synthetic route for a polysubstituted hydroxybenzoic acid can be exemplified by the synthesis of 2,4-difluoro-3-hydroxybenzoic acid, which starts from 3,4,5-trifluoronitrobenzene. google.com This sequence highlights a series of common transformations used in the synthesis of complex aromatic compounds.

The reported synthesis involves the following key steps:

Methoxylation: The starting material, 3,4,5-trifluoronitrobenzene, undergoes nucleophilic aromatic substitution with a methoxide (B1231860) source to yield 2,6-difluoro-4-nitroanisole.

Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder in the presence of an acid, to give 3,5-difluoro-4-anisidine.

Bromination: The aniline (B41778) derivative is brominated to introduce a bromine atom at a specific position, yielding 3,5-difluoro-2-bromo-4-anisidine.

Deamination: The amino group is removed through diazotization followed by reduction, resulting in 3-bromo-2,6-difluoroanisole.

Cyanogenation: The bromo-substituent is replaced with a cyano group using cuprous cyanide in an aprotic polar solvent. This step forms 2,4-difluoro-3-anisole nitrile.

Hydrolysis: Finally, the nitrile and the methyl ether are hydrolyzed to the carboxylic acid and hydroxyl group, respectively, to afford the target 2,4-difluoro-3-hydroxybenzoic acid.

This sequence demonstrates how a combination of reactions can be strategically employed to build up the desired substitution pattern on the aromatic ring.

Table 2: Exemplary Multi-Step Synthesis Sequence

| Step | Reaction Type | Transformation | Key Reagents |

|---|---|---|---|

| 1 | Methoxylation | Ar-F → Ar-OCH3 | Methoxide source |

| 2 | Reduction | Ar-NO2 → Ar-NH2 | Fe/acid |

| 3 | Bromination | Ar-H → Ar-Br | Brominating agent |

| 4 | Deamination | Ar-NH2 → Ar-H | NaNO2, then reducing agent |

| 5 | Cyanogenation | Ar-Br → Ar-CN | CuCN |

| 6 | Hydrolysis | Ar-CN → Ar-COOH and Ar-OCH3 → Ar-OH | Strong acid or base |

Optimization of Synthetic Pathways and Yields

The optimization of a multi-step synthesis is crucial for its practical application. This involves maximizing the yield of each step while minimizing the formation of byproducts. beilstein-journals.orgresearchgate.net Key parameters that are often optimized include reaction temperature, reaction time, choice of solvent, and the stoichiometry of the reagents.

For instance, in the nitration of benzoic acid, maintaining a low temperature is critical to favor the formation of the meta-isomer and reduce the production of the ortho-product. truman.edu In palladium-catalyzed reactions, the choice of ligand can have a profound impact on the efficiency and selectivity of the transformation.

Modern approaches to reaction optimization often employ high-throughput screening techniques and machine learning algorithms to rapidly identify the optimal set of reaction conditions. beilstein-journals.org These methods allow for the simultaneous variation of multiple parameters, leading to a more comprehensive understanding of the reaction landscape and a faster route to an optimized process. The goal is to develop a synthetic route that is not only high-yielding but also robust, scalable, and environmentally sustainable. frontiersin.orgnih.gov

Chemical Reactivity and Derivatization Strategies for 6 Fluoro 2 Formyl 3 Hydroxybenzoic Acid

Reactivity Profiles of Constituent Functional Groups

The unique arrangement of the functional groups on the benzene (B151609) ring allows for selective transformations, enabling the synthesis of a wide array of derivatives.

The carboxylic acid group is a primary site for modifications such as esterification and amidation. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under standard conditions. For instance, reaction with an alcohol in the presence of an acid catalyst or a dehydrating agent yields the corresponding ester. A common laboratory method involves treating the acid with an alcohol like methanol (B129727) and a reagent such as thionyl chloride.

Amidation: The formation of amides from the carboxylic acid requires reaction with a primary or secondary amine. This transformation is often facilitated by coupling agents that activate the carboxyl group, or by converting the acid to a more reactive acyl chloride. A general and sustainable method for both esterification and amidation involves the use of potassium hexafluorophosphate (B91526) (KPF6) as a promoter, which facilitates the reaction between a wide range of carboxylic acids and alcohols or amines, often in good to excellent yields. nih.gov

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Thionyl Chloride or Acid Catalyst | Ester |

| Amidation | Amine (e.g., R-NH2), Coupling Agent or KPF6 nih.gov | Amide |

The electrophilic carbon atom of the formyl group is susceptible to attack by a variety of nucleophiles and can undergo both reduction and oxidation.

Nucleophilic Additions and Condensation Reactions: The aldehyde can react with nucleophiles like hydrazines to form hydrazones in condensation reactions. researchgate.net For example, the related 4-formyl-3-hydroxybenzoic acid reacts with hydrazine (B178648) to form a pH-sensitive fluorescent probe. It can also participate in Knoevenagel-type condensations, reacting with active methylene (B1212753) compounds like diethyl malonate.

Redox Processes: The formyl group is readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO4). rsc.org Conversely, it can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (B1222165) (NaBH4), which typically does not reduce the carboxylic acid group. rsc.org More powerful reducing agents like lithium aluminum hydride would reduce both the formyl and carboxylic acid groups. libretexts.org

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation | KMnO4, CrO3 rsc.org | Carboxylic acid |

| Reduction | NaBH4 rsc.org | Primary alcohol |

| Condensation | Hydrazine, Amines | Hydrazone, Schiff base |

The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although its influence is modulated by the other deactivating groups on the ring. It also plays a crucial role in intermolecular and potentially intramolecular interactions.

Electrophilic Substitutions: The hydroxyl group increases the electron density of the aromatic ring, facilitating electrophilic attack. However, its activating effect competes with the strong deactivating effects of the formyl and carboxyl groups. The ultimate regioselectivity of further substitutions would depend on the reaction conditions and the nature of the electrophile.

Hydrogen Bonding Phenomena: The hydroxyl group is a strong hydrogen bond donor and acceptor. In 6-Fluoro-2-formyl-3-hydroxybenzoic acid, the hydroxyl group is ortho to the carboxylic acid group. This proximity allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the carboxylic acid. almerja.comnih.gov This type of interaction is known to increase the acidity of the carboxylic acid group compared to its meta and para isomers. almerja.com The phenolic hydroxyl group's ability to donate a hydrogen atom also imparts antioxidant properties. nih.gov The carbon-oxygen bond of a phenol (B47542) is significantly stronger than that of an alcohol, making nucleophilic substitution of the hydroxyl group difficult. stackexchange.com

Stereoelectronic Effects of Fluorine Substitution on Aromatic Reactivity

The fluorine atom at the C-6 position exerts profound effects on the molecule's reactivity due to its unique electronic properties. Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I effect). researchgate.net This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic substitution reactions.

Comparative Reactivity Studies with Structurally Related Fluorobenzoic and Formylhydroxybenzoic Acids

6-Bromo-2-fluoro-3-formylbenzoic acid: Specific reactivity data for this compound is scarce. However, a comparison can be drawn based on fundamental principles. Bromine is less electronegative than fluorine but more polarizable. In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by strong electron-withdrawing groups that stabilize the intermediate. Fluorine's superior inductive effect makes it better at this stabilization than bromine, often leading to faster SNAr reactions for fluoro-aromatics. stackexchange.com

2-formyl-6-hydroxybenzoic acid: This analog lacks the fluorine substituent. nih.gov Its aromatic ring is therefore more electron-rich and would be expected to be more reactive towards electrophilic substitution. Conversely, it would be significantly less reactive towards nucleophilic aromatic substitution, as it lacks the strong inductive stabilization provided by the fluorine atom.

4-formyl-3-hydroxybenzoic acid: This isomer has the same functional groups but in different positions. nih.gov Crucially, the hydroxyl and carboxyl groups are not ortho to each other, precluding the formation of the strong intramolecular hydrogen bond seen in the title compound and its 2-hydroxy-6-formyl analog. This would likely result in a lower acidity for the carboxylic acid group in 4-formyl-3-hydroxybenzoic acid. almerja.com The relative positions of the electron-withdrawing formyl and carboxyl groups also alter the electron density distribution around the ring, affecting the regioselectivity of further substitution reactions.

| Compound | Key Structural Difference | Predicted Impact on Reactivity |

|---|---|---|

| 6-Bromo-2-fluoro-3-formylbenzoic acid | Presence of Bromine | Likely slower rate of SNAr compared to an analog where Br is replaced by H, but faster than non-halogenated analogs. |

| 2-formyl-6-hydroxybenzoic acid | Absence of Fluorine | More susceptible to electrophilic substitution; less susceptible to nucleophilic substitution. nih.gov |

| 4-formyl-3-hydroxybenzoic acid | Isomeric arrangement | No intramolecular H-bond between OH and COOH, leading to lower acidity; different regioselectivity. almerja.comnih.gov |

Investigating Biotransformation and Environmental Degradation Pathways

Organofluorine compounds are often resistant to microbial degradation due to the strength of the carbon-fluorine bond. ethz.chdntb.gov.ua However, various microorganisms have evolved pathways to metabolize fluoroaromatics like fluorobenzoates. doi.orgethz.ch A common initial step in the aerobic degradation of benzoates is dioxygenation, where a dioxygenase enzyme incorporates two hydroxyl groups onto the aromatic ring to form a catechol-like intermediate. ethz.chnih.gov

For this compound, a plausible pathway could involve initial enzymatic oxidation of the formyl group to a second carboxyl group, followed by dioxygenation. The position of the fluorine atom is critical; its presence can sometimes lead to the formation of "dead-end" metabolites or cytotoxic intermediates, such as 3-fluorocatechol, which can stall the degradation pathway. doi.orgethz.ch Successful degradation requires enzymatic cleavage of the C-F bond, a process known as defluorination, which can occur at different stages of the catabolic sequence. core.ac.uknih.gov The ultimate fate would be the cleavage of the aromatic ring and funneling of the resulting intermediates into central metabolic cycles like the TCA cycle. ethz.ch The study of such pathways is crucial for understanding the environmental persistence and fate of fluorinated xenobiotics. dntb.gov.uanih.gov

Oxidative Decarboxylation and Defluorination Mechanisms for this compound

The chemical reactivity of this compound is characterized by the interplay of its three distinct functional groups: a carboxylic acid, a formyl group, and a hydroxyl group, all attached to a fluorinated benzene ring. This substitution pattern opens up pathways for complex reactions, including oxidative decarboxylation and defluorination, which can lead to the formation of various derivatives. While specific literature on the oxidative decarboxylation and defluorination of this exact molecule is limited, plausible mechanisms can be elucidated by examining the reactivity of analogous compounds.

Oxidative Decarboxylation

Oxidative decarboxylation is a chemical reaction in which a carboxyl group is removed from a molecule as carbon dioxide, concurrent with an oxidation process. For hydroxybenzoic acids, this transformation can be a key step in the formation of quinone-like structures.

Proposed Mechanism:

The oxidative decarboxylation of this compound is likely to proceed through a mechanism involving the initial oxidation of the phenol group. This process can be initiated by a variety of oxidizing agents, including enzymatic systems like peroxidases or chemical oxidants. nih.gov

Phenol Oxidation: The reaction is initiated by the oxidation of the hydroxyl group, which can lead to the formation of a phenoxy radical. The presence of the electron-donating hydroxyl group makes the aromatic ring susceptible to oxidation.

Radical Intermediate Formation: The formed phenoxy radical can exist in several resonance forms. The stability of this radical is crucial for the subsequent steps.

Decarboxylation: The unstable radical intermediate can then undergo decarboxylation, releasing carbon dioxide. This step is often thermodynamically favorable.

Quinone Formation: The resulting species can be further oxidized to form a fluoro-formyl-substituted ortho-benzoquinone. The formation of such quinones from the oxidative decarboxylation of p-hydroxybenzoic acids has been observed. nih.gov

Alternatively, a metal-catalyzed pathway, for instance using copper, could facilitate a radical decarboxylation through a ligand-to-metal charge transfer mechanism, leading to the formation of an aryl radical that could be trapped by various nucleophiles. nih.gov

Factors Influencing Oxidative Decarboxylation:

| Factor | Influence on Reactivity |

| Oxidizing Agent | The strength and nature of the oxidizing agent will determine the reaction rate and selectivity. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates. |

| pH | The pH of the reaction medium can affect the protonation state of the carboxylic acid and hydroxyl groups, thereby altering their reactivity. |

| Substituents | The electron-withdrawing nature of the fluorine and formyl groups can influence the oxidation potential of the phenol. |

Defluorination Mechanisms

Defluorination, the cleavage of a carbon-fluorine bond, is a challenging chemical transformation due to the high strength of the C-F bond. However, under specific conditions, particularly in biological systems or with potent chemical reagents, defluorination of aromatic compounds can occur.

Proposed Mechanisms:

Several mechanisms can be proposed for the defluorination of this compound, often as a subsequent step after initial oxidative modification of the ring.

Nucleophilic Aromatic Substitution (SNAAr): While the C-F bond is generally strong, the presence of activating groups can facilitate nucleophilic attack. If the aromatic ring is sufficiently activated by electron-withdrawing groups or through the formation of an intermediate complex, a nucleophile could displace the fluoride (B91410) ion. The formyl and carboxyl groups, being electron-withdrawing, can contribute to activating the ring towards such an attack, especially at the ortho and para positions.

Reductive Defluorination: In the presence of strong reducing agents or certain microbial systems, reductive cleavage of the C-F bond can occur. This often involves single-electron transfer to the aromatic ring, forming a radical anion which then expels the fluoride ion.

Oxidative Defluorination: Oxidative processes can also lead to defluorination. For instance, the formation of an unstable intermediate, such as a dearomatized species, can result in the elimination of fluoride. nih.gov A proposed pathway could involve:

Oxidative Dearomatization: An initial oxidation of the phenol could lead to the formation of a quinone-like intermediate.

Nucleophilic Attack: A nucleophile (e.g., water) could attack the fluorinated carbon of this intermediate.

Fluoride Elimination: Subsequent rearrangement and tautomerization could lead to the elimination of the fluoride ion and the formation of a new hydroxylated product.

Research Findings on Analogous Systems:

Studies on the microbial degradation of fluoroaromatics have shown that enzymatic systems can cleave the C-F bond, often initiated by oxygenases. nih.gov Furthermore, catalytic systems using transition metals have been developed for the defluorination of perfluorinated aromatics under both oxidative and reductive conditions. acs.org

Factors Influencing Defluorination:

| Factor | Influence on Reactivity |

| Reaction Conditions | The presence of strong nucleophiles, reducing agents, or specific catalysts is often required. |

| Electronic Effects | The electronic nature of the other substituents on the aromatic ring plays a crucial role in activating the C-F bond. |

| Biological Systems | Specific enzymes in certain microorganisms are capable of catalyzing defluorination reactions. nih.gov |

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In a hypothetical ¹H NMR spectrum of "6-Fluoro-2-formyl-3-hydroxybenzoic acid," distinct signals would be expected for each unique proton in the molecule. The chemical shifts of these signals are influenced by the electronic environment of the protons. For instance, the aromatic protons would likely appear as doublets due to coupling with the adjacent fluorine atom and with each other. The aldehyde proton would exhibit a characteristic downfield shift, typically in the range of 9.5-10.5 ppm. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would provide complementary information, with separate signals for each carbon atom. The carbonyl carbons of the aldehyde and carboxylic acid groups would be the most deshielded, appearing at the downfield end of the spectrum (typically 160-200 ppm). The carbon atoms bonded to the electronegative fluorine and oxygen atoms would also show significant downfield shifts. The positions of the aromatic carbon signals would be influenced by the combined electronic effects of the fluoro, formyl, hydroxyl, and carboxyl substituents.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H-4 | 7.2 - 7.5 | Doublet of doublets |

| Aromatic H-5 | 7.0 - 7.3 | Doublet of doublets |

| Aldehyde CHO | 9.8 - 10.2 | Singlet |

| Hydroxyl OH | 5.5 - 6.5 | Broad Singlet |

| Carboxylic Acid COOH | 11.0 - 13.0 | Broad Singlet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid COOH | 165 - 175 |

| Aldehyde CHO | 190 - 200 |

| C-1 (C-COOH) | 120 - 130 |

| C-2 (C-CHO) | 140 - 150 |

| C-3 (C-OH) | 155 - 165 |

| C-4 | 115 - 125 |

| C-5 | 125 - 135 |

| C-6 (C-F) | 160 - 170 (doublet, J_CF) |

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the direct one-bond correlations between protons and their attached carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would identify longer-range (2-3 bond) correlations between protons and carbons, which would be crucial for confirming the relative positions of the substituents on the benzoic acid core.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of "this compound" would be expected to display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The phenolic O-H stretch would likely appear as a sharper band around 3200-3600 cm⁻¹. The C=O stretching vibrations of the aldehyde and carboxylic acid groups would give rise to strong, distinct bands in the region of 1650-1750 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, and the C-F stretching vibration would likely produce a strong band in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric stretching vibrations of the aromatic ring would be expected to show strong Raman scattering.

Interactive Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Phenolic O-H Stretch | 3200 - 3600 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | 2700 - 2900 | Weak |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong |

| Aldehyde C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1000 - 1300 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into the extent of conjugation.

The UV-Vis spectrum of "this compound" dissolved in a suitable solvent (such as ethanol (B145695) or methanol) would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the aromatic ring, along with the electron-withdrawing formyl and carboxyl groups and the electron-donating hydroxyl group, creates an extended conjugated system. This conjugation would be expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzoic acid. The fine structure of the absorption bands would be influenced by the interplay of the electronic effects of the various substituents. The pH of the solution would also be expected to affect the UV-Vis spectrum, as deprotonation of the carboxylic acid and hydroxyl groups would alter the electronic structure of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of this compound. The monoisotopic mass of the compound is 184.01718 Da. uni.lu

While detailed experimental tandem mass spectrometry studies on this compound are not extensively documented in publicly available literature, predicted collision cross-section (CCS) values provide insight into the molecule's gas-phase ion structure. uni.lu These theoretical values are calculated for various adducts and are instrumental for ion mobility mass spectrometry.

Tandem MS analysis would be expected to reveal characteristic fragmentation patterns. The molecule would likely undergo initial fragmentation through processes such as decarboxylation (loss of CO₂), loss of the formyl group (as CHO or CO), and elimination of water. The presence of the fluorine atom would influence the fragmentation pathways, leading to specific neutral losses and characteristic fragment ions that are invaluable for structural confirmation in complex matrices.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.02446 | 131.0 |

| [M+Na]⁺ | 207.00640 | 140.9 |

| [M-H]⁻ | 183.00990 | 131.7 |

| [M+NH₄]⁺ | 202.05100 | 149.8 |

| [M+K]⁺ | 222.98034 | 138.5 |

| [M+H-H₂O]⁺ | 167.01444 | 125.3 |

| [M+HCOO]⁻ | 229.01538 | 152.1 |

| [M+CH₃COO]⁻ | 243.03103 | 176.7 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Although a specific crystal structure for this compound is not available in the searched literature, analysis of closely related fluorinated and hydroxylated benzoic acid derivatives allows for a well-grounded prediction of its solid-state characteristics.

Based on crystallographic studies of similar compounds, the benzene (B151609) ring of this compound is expected to be nearly planar. nih.gov The carboxyl, formyl, and hydroxyl groups will be substituted on this ring. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-F bond length would be typical for an aryl fluoride (B91410). The C-C bond lengths within the aromatic ring will show minor variations from the standard 1.39 Å due to the influence of the electron-withdrawing (formyl, carboxyl) and electron-donating (hydroxyl) groups.

The molecular structure, with adjacent hydroxyl and formyl groups, as well as a nearby carboxylic acid group, is primed for intramolecular hydrogen bonding. A strong intramolecular hydrogen bond is anticipated between the hydroxyl group at position 3 and the oxygen of the formyl group at position 2, forming a stable six-membered ring. This type of interaction is common in ortho-hydroxy-substituted benzoic acids and their derivatives and significantly influences their chemical properties and molecular conformation by locking the functional groups into a more rigid, planar arrangement. nih.govrsc.org Another intramolecular hydrogen bond might occur between the formyl proton and the fluorine atom, or between the hydroxyl group and the carboxylic acid group, though the former is more sterically favorable.

Other Spectroscopic and Thermal Analysis Techniques (e.g., ESR, TGA, DTA)

There is no publicly available data from Electron Spin Resonance (ESR), Thermogravimetric Analysis (TGA), or Differential Thermal Analysis (DTA) for this compound.

TGA would provide information on the thermal stability of the compound, indicating the temperatures at which decomposition occurs. DTA would reveal information about phase transitions, such as melting and crystallization, as well as decomposition events by detecting temperature differences between the sample and a reference material. ESR spectroscopy would only be applicable if the compound were to form a stable radical species, which is not expected under normal conditions.

Computational and Theoretical Investigations of 6 Fluoro 2 Formyl 3 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic properties and energetic landscape of molecules like 6-fluoro-2-formyl-3-hydroxybenzoic acid.

Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it ideal for studying molecules of this size. Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. scispace.comresearchgate.net This process yields precise bond lengths, bond angles, and dihedral angles.

Vibrational analysis, performed after geometry optimization, calculates the frequencies of the normal modes of vibration. scirp.org These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the optimized structure. scirp.org For this compound, key vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretches of the formyl and carboxylic acid groups, and C-F stretching modes.

Table 1: Predicted Geometrical Parameters for a Benzoic Acid Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-F | 1.35 | C-C-F: 118.5 |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C: 119.0 - 121.0 |

| C=O (carboxyl) | 1.22 | O=C-O: 123.0 |

| C-O (carboxyl) | 1.35 | C-C-C=O: 119.5 |

| C=O (formyl) | 1.21 | C-C-H: 124.0 |

| O-H (hydroxyl) | 0.97 | C-O-H: 109.0 |

High-Level Ab Initio Methods for Accurate Energy Determinations

For more precise energy calculations, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. nih.gov While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation, leading to highly reliable thermochemical data like enthalpies of formation. nih.gov Methods like W1X-1 or CBS-QB3 are composite methods that extrapolate to the complete basis set limit to achieve chemical accuracy (typically within 1 kcal/mol of experimental values). nih.gov These calculations are vital for creating a reliable benchmark for the energetics of different isomers and conformers.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would be concentrated on the electron-withdrawing formyl and carboxylic acid groups.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov Analysis of the FMOs can predict the most likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's reaction mechanisms.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Electron accepting, localized on formyl/carboxyl groups |

| HOMO | -6.8 | Electron donating, localized on the benzene (B151609) ring/hydroxyl group |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability |

Note: These energy values are hypothetical and serve to illustrate the principles of FMO theory for this class of molecules.

Conformational Landscape Analysis and Isomer Stability

The presence of multiple rotatable bonds (around the C-COOH, C-CHO, and C-OH linkages) means that this compound can exist in several different conformations.

Torsional Potential Energy Surface Mapping

A detailed understanding of the conformational landscape can be achieved by mapping the torsional potential energy surface (PES). researchgate.net This involves systematically rotating one or more dihedral angles (for instance, the angle defining the orientation of the -COOH group relative to the ring) and calculating the energy at each step. ekb.eg The resulting map reveals the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. researchgate.net This analysis helps to identify the most stable, low-energy conformations that the molecule is likely to adopt.

Role of Intramolecular Hydrogen Bonding in Conformational Preference

The relative stability of different conformers is significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonding. chemistryguru.com.sg In this compound, several intramolecular hydrogen bonds are possible:

Between the hydroxyl group's hydrogen and the formyl group's oxygen.

Between the hydroxyl group's hydrogen and the carboxylic acid's carbonyl oxygen.

Between the carboxylic acid's hydrogen and the hydroxyl group's oxygen.

Between the carboxylic acid's hydrogen and the formyl group's oxygen.

Computational Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy is a fundamental tool for predicting and interpreting the spectral features of molecules. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, can predict its vibrational (Infrared and Raman) and NMR spectra. nih.gov

The process begins with the optimization of the molecule's ground state geometry. From this optimized structure, vibrational frequencies are calculated. These theoretical frequencies often have a systematic error compared to experimental results, which can be corrected using scale factors to produce a scaled quantum mechanical (SQM) force field. nih.gov The resulting predicted spectrum can then be used to assign the vibrational modes observed in experimental IR and Raman spectra. nih.govnih.gov For example, specific bands can be attributed to the stretching of the C=O bond in the carboxylic acid and formyl groups, the O-H stretch, and vibrations of the benzene ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can indicate misassignments or suggest the presence of specific intermolecular interactions in the experimental sample.

While specific experimental and computational spectral studies on this compound are not widely available in the literature, the table below illustrates the typical output from such a computational analysis, comparing hypothetical experimental data with predicted vibrational frequencies.

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3455 | Hydroxy O-H stretch |

| ν(C=O) | 1710 | 1705 | Carboxylic acid C=O stretch |

| ν(C=O) | 1680 | 1688 | Formyl C=O stretch |

| ν(C-F) | 1250 | 1245 | Aromatic C-F stretch |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as solvents. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular motion.

For this compound, MD simulations can reveal how the molecule behaves in different solvents (e.g., water, DMSO). These simulations can elucidate the structure of the solvent around the molecule, identifying key hydrogen bonding patterns between the solute's hydroxyl, formyl, and carboxylic acid groups and the solvent molecules. This is crucial for understanding solubility and reactivity in solution.

Furthermore, MD simulations can explore the conformational landscape of the molecule. The rotation around single bonds, such as the C-C bonds connecting the formyl and carboxylic acid groups to the benzene ring, can be studied to determine the most stable conformations and the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. While specific MD studies on this compound are not documented in publicly available literature, the technique is widely applied to similar small organic molecules to understand their dynamic properties. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity or physical properties. These models are built by calculating molecular descriptors and using statistical methods to find a mathematical relationship with the observed activity.

For a molecule like this compound, a QSAR analysis would typically begin by calculating a wide range of molecular descriptors. These can include:

Topological descriptors: Such as molecular connectivity indices that describe the branching and shape of the molecule. nih.gov

Electronic descriptors: Like partial charges, dipole moment, and HOMO/LUMO energies, which relate to the molecule's reactivity.

Physicochemical descriptors: Such as the octanol-water partition coefficient (logP), which is a measure of hydrophobicity. The predicted XlogP value for this compound is 1.2. uni.lu

Once calculated, these descriptors for a series of related compounds can be used to build a predictive model. For instance, a QSAR model could be developed to predict the antimicrobial activity of a series of substituted benzoic acids. nih.gov Such a model could identify which structural features, such as the presence of the fluorine atom or the formyl group, are most important for the desired activity, thereby guiding the design of new, more potent analogues.

The table below lists some key molecular descriptors that would be calculated in a typical cheminformatics or QSAR study.

| Descriptor Type | Descriptor Name | Typical Value/Meaning |

|---|---|---|

| Physicochemical | XlogP | 1.2 (Predicted hydrophobicity) uni.lu |

| Constitutional | Molecular Weight | 184.12 g/mol |

| Topological | Balaban Index (J) | Describes molecular shape and branching nih.gov |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability |

Intermolecular Interactions and Crystal Packing Predictions

Understanding how molecules pack in the solid state is critical for controlling the physical properties of materials. Computational methods can predict the most stable crystal structures and analyze the intermolecular interactions that govern them.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govdoi.org The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, colored according to the proximity of neighboring atoms. Red spots on the surface indicate close intermolecular contacts, which are often hydrogen bonds, while blue regions represent areas with weaker interactions. nih.gov

This surface can be deconstructed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts. doi.org By analyzing the percentage contribution of different types of contacts (e.g., O···H, H···H, C···H), one can quantitatively assess the forces holding the crystal together. For this compound, one would expect strong O-H···O hydrogen bonds involving the carboxylic acid and hydroxyl groups to be dominant interactions, likely forming dimers or chains. nih.gov The fluorine atom could also participate in weaker C-H···F or C-F···π interactions.

Although the crystal structure for this specific compound has not been publicly reported, the table below provides an illustrative example of the kind of data a Hirshfeld surface analysis would yield, based on studies of similar molecules. nih.govdoi.org

| Interaction Type | Illustrative Percentage Contribution | Description |

|---|---|---|

| O···H / H···O | 45% | Represents strong hydrogen bonding |

| H···H | 30% | Represents van der Waals forces |

| C···H / H···C | 15% | Represents weaker C-H···π interactions |

| F···H / H···F | 5% | Represents weak hydrogen bonding |

| Other | 5% | Includes C···C, C···O, etc. |

Research Applications and Functional Utility

Strategic Intermediate in Complex Chemical Synthesis

6-Fluoro-2-formyl-3-hydroxybenzoic acid is a valuable intermediate in the field of organic synthesis, primarily owing to its multiple functional groups that can undergo a variety of chemical transformations. The presence of an aldehyde, a carboxylic acid, and a hydroxyl group on a fluorinated benzene (B151609) ring allows for sequential and selective reactions, making it a key component in the construction of diverse molecular architectures.

Substituted benzoic acid derivatives are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom in this compound can enhance the metabolic stability and binding affinity of a molecule to its biological target, a desirable feature in drug design. While specific large-scale pharmaceutical or agrochemical products directly derived from this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, fluorinated benzoic acids are key intermediates in the synthesis of some epidermal growth factor receptor (EGFR) inhibitors and treatments for conditions like anti-neutrophil cytoplasmic autoantibody-associated vasculitis. ossila.com The unique combination of functional groups in this compound makes it a prime candidate for the development of novel therapeutic and crop protection agents.

The reactivity of the aldehyde and carboxylic acid groups allows for the construction of more complex organic scaffolds. The formyl group can participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. The carboxylic acid moiety can be converted to esters, amides, or acid halides, providing further avenues for molecular elaboration. This versatility makes this compound a useful starting material for creating diverse libraries of compounds for screening in drug discovery and materials science.

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the focus is on the design and synthesis of molecules that can interact with biological targets to elicit a therapeutic effect. This compound and its close analogs have demonstrated significant potential in this arena, particularly in the development of enzyme inhibitors.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Research has identified the pharmacophore of a potent nonsteroidal inhibitor of estrone (B1671321) sulfatase to be 2-formyl-6-hydroxybenzoic acid cyclohexylthiosemicarbazone. nih.gov This highlights the importance of the 2-formyl-hydroxybenzoic acid scaffold as a core structural motif for designing enzyme inhibitors. The introduction of a fluorine atom at the 6-position, as in this compound, is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a lead compound. The fluorine atom can influence the compound's binding affinity to enzymes and receptors.

Estrone sulfatase is a crucial enzyme in the biosynthesis of estrogens and is a key target for the treatment of hormone-dependent breast cancer. nih.gov Research into thiosemicarbazones of formyl benzoic acids has revealed them to be potent inhibitors of this enzyme. nih.gov A key study identified that the active pharmacophore of a potent inhibitor was 2-formyl-6-hydroxybenzoic acid cyclohexylthiosemicarbazone, which exhibited an IC50 value of 4.2 µM. nih.gov Further derivatization and optimization of this scaffold led to even more potent analogs. nih.gov This demonstrates the utility of the formyl-hydroxybenzoic acid core in the synthesis of highly effective enzyme inhibitors. The synthesis of such inhibitors often involves the condensation of the formyl group of the benzoic acid derivative with a thiosemicarbazide.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| 2-formyl-6-hydroxybenzoic acid cyclohexylthiosemicarbazone | 4.2 | N/A | N/A |

| 5-formylsalicylic acid cyclohexylthiosemicarbazone | 0.05 | 0.13 | Noncompetitive |

| 3-formylsalicylic acid cyclohexylthiosemicarbazone | 0.15 | 0.12 | Noncompetitive |

The design of ligands that can bind specifically and with high affinity to protein targets is a cornerstone of modern drug discovery. The functional groups on this compound provide multiple points of interaction for protein binding. The hydroxyl and carboxyl groups can act as hydrogen bond donors and acceptors, while the aromatic ring can engage in π-stacking interactions. The fluorine atom can also participate in favorable electrostatic interactions with the protein backbone or side chains. These properties make it a valuable scaffold for the rational design of ligands targeting a wide range of proteins. For instance, similar fluorinated hydroxybenzoic acids are used as starting materials in the synthesis of potent inhibitors of β-arylsulfotransferase IV.

Potential in Advanced Materials Science

The combination of a reactive aldehyde, a hydrogen-bonding hydroxyl group, a carboxylic acid, and an electronegative fluorine atom on a rigid aromatic ring makes this compound a promising building block for the synthesis of advanced materials with tailored properties.

The multifunctionality of this compound allows for its potential incorporation into various polymer systems to impart specific properties. The carboxylic acid and hydroxyl groups can serve as points for polymerization, enabling its use as a monomer or comonomer in the production of polyesters and other condensation polymers.

The presence of the fluorine atom is particularly noteworthy for enhancing material properties. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, low friction coefficients, and unique dielectric properties. nih.gov The incorporation of a fluorine-containing monomer like this compound could therefore be a strategy to develop high-performance polymers for demanding industrial applications, such as in the aerospace, automotive, and electronics industries. pageplace.de For instance, fluorinated substituents have been shown to improve the thermal stability and lower the dielectric constant of polybenzoxazines. researchgate.net

Furthermore, the reactive formyl group can be utilized for post-polymerization modifications, allowing for the grafting of other molecules to the polymer backbone or for cross-linking reactions to enhance the mechanical strength and thermal resistance of the material. The hydroxyl group can also participate in hydrogen bonding, which can influence the morphology and mechanical properties of the resulting polymer. An example of a structurally related compound, 2-Fluoro-4-hydroxybenzoic acid, is used in the synthesis of mesogens for liquid crystals, where the fluorine atom influences the phase behavior. ossila.com This suggests that this compound could also be explored for applications in liquid crystal technology.

The table below summarizes the potential contributions of each functional group to the properties of advanced materials.

| Functional Group | Potential Contribution to Material Properties |

| Fluorine | Enhanced thermal stability, chemical resistance, low dielectric constant, hydrophobicity. nih.govresearchgate.net |

| Formyl | Reactive site for cross-linking and post-polymerization modification. |

| Hydroxyl | Polymerization site, hydrogen bonding for improved mechanical properties. |

| Carboxylic Acid | Polymerization site for polyesters and polyamides. |

Tools for Biological and Mechanistic Investigations (Non-Clinical)

The distinct functionalities of this compound also suggest its utility as a tool in non-clinical biological and mechanistic studies, particularly in the development of molecular probes.

The aldehyde group is a key feature that can be exploited for the design of fluorescent probes. Aromatic aldehydes can react with specific nucleophiles in biological systems, and this reaction can be designed to trigger a change in fluorescence, acting as a "turn-on" sensor. nih.gov The hydroxyl group in proximity to the aldehyde can modulate its reactivity and participate in the electronic changes that lead to fluorescence, potentially through mechanisms like excited-state intramolecular proton transfer (ESIPT).

The fluorine atom can serve two important roles in a molecular probe. Firstly, it can be used as a ¹⁹F NMR probe. researchgate.net Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from a labeled molecule is background-free, allowing for sensitive detection of the probe's interaction with its biological target. The chemical shift of the fluorine atom is highly sensitive to its local environment, providing information about binding events and conformational changes.

Secondly, the fluorine atom can influence the photophysical properties of a fluorescent probe, such as its quantum yield and emission wavelength. It can also enhance the metabolic stability of the probe in biological systems. The design of organelle-targeting ratiometric fluorescent probes is an active area of research where such functionalities are crucial. nih.govresearchgate.net

The potential applications of this compound as a molecular probe are summarized in the table below.

| Feature | Application in Molecular Probes | Principle |

| Formyl Group | Reactive handle for binding to biological targets. | Covalent bond formation with nucleophilic residues (e.g., amines, thiols). |

| Fluorine Atom | ¹⁹F NMR probe for studying molecular interactions. | Background-free signal, high sensitivity to local environment. researchgate.net |

| Aromatic Scaffold with Hydroxyl and Formyl Groups | Core structure for fluorescent probes. | Potential for "turn-on" fluorescence upon reaction with a target. nih.gov |

Mechanistic Basis of Biological Interactions Excluding Clinical Outcomes

Identification and Characterization of Molecular Targets

The biological effects of a small molecule are contingent upon its interaction with specific molecular targets within a biological system. For 6-Fluoro-2-formyl-3-hydroxybenzoic acid, these targets are likely to be proteins, particularly enzymes, where the compound could act as either a substrate or an inhibitor.

Enzyme-Substrate/Inhibitor Interactions

The structural motifs of this compound, namely the hydroxylated benzoic acid core, suggest potential interactions with a variety of enzymes. For instance, derivatives of hydroxybenzoic acid have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. The carboxylate group of the molecule can form electrostatic interactions and hydrogen bonds with key residues in the active sites of these enzymes.

Furthermore, the salicylaldehyde (B1680747) moiety (an aromatic ring with adjacent hydroxyl and formyl groups) is a known reactive functional group that can participate in various biological interactions. The aldehyde group can form reversible covalent bonds (Schiff bases) with lysine (B10760008) residues in protein binding pockets, a mechanism that can lead to potent enzyme inhibition. This has been observed in studies of salicylaldehyde derivatives targeting various enzymes. researchgate.netresearchgate.netunimi.itnih.gov

Protein Binding Affinities and Modes

Beyond enzymatic inhibition, the ability of this compound to bind to other proteins, such as transport proteins or signaling proteins, is a critical aspect of its potential biological activity. The binding affinity is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyl and carboxyl groups are potent hydrogen bond donors and acceptors, while the aromatic ring can engage in π-π stacking and hydrophobic interactions with protein residues.

Studies on similar phenolic compounds have demonstrated their ability to bind to proteins like human serum albumin (HSA), which can influence their bioavailability and distribution in the body. The specific binding mode would be dictated by the three-dimensional arrangement of the functional groups on the benzoic acid ring and the topography of the protein's binding site.

Structure-Activity Relationship (SAR) Derivation

The biological activity of this compound is intrinsically linked to its chemical structure. The nature and position of the fluoro, formyl, and hydroxyl substituents on the benzoic acid scaffold are critical determinants of its interaction with molecular targets.

Elucidating the Influence of Fluoro-, Formyl-, and Hydroxyl Substituents on Biological Recognition

Fluoro Substituent: The presence of a fluorine atom can significantly modulate the physicochemical properties of the molecule. Fluorine is highly electronegative and can alter the acidity of the neighboring carboxyl group and the hydrogen-bonding potential of the hydroxyl group. This can lead to enhanced binding affinity for a target protein. Moreover, the carbon-fluorine bond is metabolically stable, which can increase the compound's biological half-life. In some contexts, fluorination has been shown to enhance the biological activity of phenolic compounds. mdpi.com

Formyl Substituent: The formyl (aldehyde) group is a key feature for biological recognition. As mentioned, it can form reversible covalent bonds with amine groups of amino acid residues like lysine. researchgate.netresearchgate.netunimi.itnih.gov The position of the formyl group ortho to the hydroxyl group (as in salicylaldehyde) can facilitate the formation of an intramolecular hydrogen bond, which can influence the molecule's conformation and its interaction with a binding site.

Computational Molecular Docking and Dynamics for Interaction Modeling

In the absence of empirical data, computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the potential interactions of this compound with biological targets.

Molecular docking studies can predict the preferred binding orientation of the molecule within the active site of a target protein and estimate the binding affinity. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds formed by the hydroxyl and carboxyl groups and potential covalent interactions involving the formyl group. For example, docking studies of substituted benzoic acids have been used to understand their binding modes with enzymes like α-amylase. nih.gov

Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex over time. nih.govacs.orgnih.govresearchgate.net MD simulations can assess the stability of the predicted binding pose, the flexibility of the ligand and the protein active site, and the role of water molecules in mediating interactions. nih.govnih.gov This computational approach can provide a more realistic model of the biological interactions at an atomic level.

Observed Biological Activities (e.g., anti-inflammatory, antimicrobial, antiproliferative, antioxidant potential of related compounds)

Anti-inflammatory Activity: Salicylates and other hydroxybenzoic acid derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of COX enzymes. The structural similarity of this compound to salicylic (B10762653) acid suggests it may also possess anti-inflammatory properties. nih.gov

Antimicrobial Activity: Phenolic acids are known to exhibit broad-spectrum antimicrobial activity. nih.govmdpi.comscispace.com The mechanism is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with microbial metabolism. The presence of a fluorine atom can sometimes enhance the antimicrobial potency of a compound. mdpi.comresearchgate.net

Antiproliferative Activity: Several hydroxybenzoic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines. nih.govmdpi.com The proposed mechanisms include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs). nih.gov

Antioxidant Potential: Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals. researchgate.netresearchgate.netnih.gov The antioxidant capacity is largely influenced by the number and arrangement of hydroxyl groups on the aromatic ring. nih.govmdpi.com The 3-hydroxybenzoic acid scaffold in the target molecule suggests it may possess antioxidant potential.

Investigating Cellular Pathways and Responses

There is currently no available scientific literature that delineates the effects of this compound on specific cellular pathways or the subsequent cellular responses. Investigations into how this compound may influence signaling cascades, metabolic pathways, or other cellular processes have not been reported in peer-reviewed studies. Consequently, data on its impact on cell proliferation, apoptosis, differentiation, or other cellular behaviors is not available.

DNA/RNA Interaction Studies

Direct studies on the interaction between this compound and nucleic acids such as DNA and RNA have not been documented in the available scientific literature. There are no published findings to suggest whether this compound acts as an intercalating agent, a groove binder, or if it causes any form of damage or modification to DNA or RNA. Spectroscopic or biophysical studies that would elucidate such interactions are currently absent from the scientific record.

Emerging Research Avenues and Future Perspectives

Development of Innovative and Sustainable Synthetic Routes

Currently, detailed, peer-reviewed studies focusing on innovative and sustainable synthetic methodologies specifically for 6-Fluoro-2-formyl-3-hydroxybenzoic acid are not widely available. General synthetic strategies for related substituted benzoic acids often involve multi-step processes that may include electrophilic aromatic substitution for fluorination and formylation, followed by carboxylation.

Future research could focus on developing more eco-friendly and efficient synthetic pathways. This might involve:

Catalytic Systems: Exploring novel catalysts to improve reaction yields and reduce the need for harsh reagents.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and allow for easier scalability.

Biocatalysis: Investigating the use of enzymes to perform specific transformations, offering high selectivity and milder reaction conditions.

Design of Next-Generation Derivatives with Tailored Bioactivities

The biological activity of this compound has not been extensively characterized in publicly available research. However, the presence of fluoro, formyl, and hydroxyl groups on a benzoic acid scaffold suggests potential for various biological interactions. Hydroxybenzoic acids, in general, are known for their antioxidant and antimicrobial properties.

Future research endeavors will likely focus on synthesizing a library of derivatives to explore and optimize potential therapeutic applications. This could involve:

Modifications of Functional Groups: Altering the existing functional groups to enhance bioactivity. For instance, the formyl group could be converted to other functionalities like oximes or imines, and the carboxylic acid could be esterified.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure and evaluating the impact on biological activity to identify key structural features for desired effects.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

While basic analytical data such as NMR and mass spectrometry are available from chemical suppliers, in-depth spectroscopic and computational studies on this compound are not yet published in scientific literature.

Future investigations would benefit from a multi-faceted approach combining experimental and theoretical methods to gain a deeper understanding of its molecular properties. This could include:

Advanced NMR Techniques: Employing 2D NMR techniques to fully elucidate the structure and conformation of the molecule and its derivatives.

X-ray Crystallography: Determining the single-crystal X-ray structure to understand its solid-state packing and intermolecular interactions.

Computational Chemistry: Using methods like Density Functional Theory (DFT) to calculate electronic properties, predict reactivity, and model interactions with biological targets. This can provide insights into its potential mechanisms of action and guide the design of new derivatives.

Expanding Applications in Interdisciplinary Fields

The potential applications of this compound are yet to be fully explored. Based on the functionalities present, it could serve as a versatile building block in various fields.

Future research could explore its utility in:

Medicinal Chemistry: As a scaffold or intermediate for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.

Materials Science: As a monomer or precursor for the development of new polymers or functional materials with specific optical or electronic properties.

Agrochemicals: Investigating its potential as a lead compound for the development of new herbicides or pesticides, a common application for fluorinated organic molecules.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-fluoro-2-formyl-3-hydroxybenzoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization requires addressing competing reactivity of functional groups (e.g., formyl, hydroxyl, and carboxylic acid). Orthogonal protection strategies, such as using methoxymethyl (MOM) groups for hydroxyl protection (to prevent side reactions during fluorination or formylation), can enhance regioselectivity . Fluorination via electrophilic substitution (e.g., using Selectfluor™) or directed ortho-metalation (DoM) should be tested under varying temperatures (0–60°C) to minimize byproducts . Purification via recrystallization in mixed solvents (e.g., ethanol/water) or preparative HPLC is recommended for high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine substitution patterns, while and NMR resolve formyl and hydroxyl proton environments. COSY and HSQC experiments clarify coupling in aromatic regions .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and detects trace impurities (<1%) .

- X-ray Crystallography : For unambiguous structural determination, single crystals grown in DMSO/water mixtures are ideal .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Monitor via UV-Vis (λ = 270–320 nm) in buffered solutions (pH 2–12) at 25°C and 37°C. The hydroxyl group may undergo oxidation at alkaline pH, requiring antioxidants like ascorbic acid .

- Solvent compatibility : Test solubility and stability in polar aprotic solvents (DMF, DMSO) and aqueous mixtures. Formyl groups are prone to hydration in water-rich systems, necessitating anhydrous conditions for long-term storage .

Advanced Research Questions

Q. What reaction mechanisms explain unexpected regioselectivity in derivatization of this compound?

- Methodological Answer : Competing electronic (fluorine’s electron-withdrawing effect) and steric effects govern reactivity. Isotope-labeling studies ( tracking in hydroxyl groups) and computational DFT calculations (e.g., Gaussian 16) can map transition states for formylation or esterification. For example, the formyl group may direct electrophiles to the para position via resonance stabilization .

Q. How can researchers identify biological targets of this compound in drug discovery?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., COX-2, kinases) leveraging the compound’s trifunctional structure. The formyl group may act as a covalent inhibitor via Schiff base formation .

- Functional assays : Test anti-inflammatory activity (COX-2 inhibition) or antimicrobial efficacy (MIC against S. aureus). Compare results with structurally similar compounds (e.g., 2-fluoro-3-formyl-6-methoxybenzoic acid) to isolate fluorine’s role .

Q. How to resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding) or metabolite interference. Solutions include:

- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., decarboxylated or hydroxylated derivatives) .

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Q. What green chemistry approaches can reduce waste in synthesizing this compound?

- Methodological Answer :

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethyl lactate for safer, biodegradable alternatives .

- Catalysis : Use Bi(OTf) or enzyme-mediated fluorination to minimize heavy metal waste .

- Continuous flow systems : Microreactors improve atom economy and reduce reaction times (30–60 minutes vs. 12 hours batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.